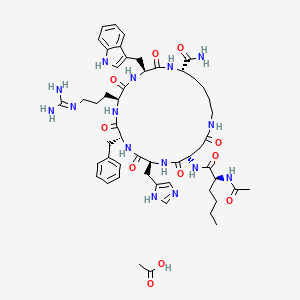

Melanotan II acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Melanotan II (acétate) est un analogue synthétique de l'hormone peptidique alpha-mélanotropine (alpha-MSH). Il est principalement connu pour sa capacité à stimuler la mélanogenèse, ce qui conduit à une pigmentation accrue de la peau.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Melanotan II (acétate) implique une série de réactions de couplage peptidique. Le processus commence généralement par l'assemblage de la séquence hexapeptidique en utilisant la synthèse peptidique en phase solide (SPPS). Les étapes clés comprennent :

Couplage des acides aminés : Les acides aminés sont couplés séquentiellement à une chaîne peptidique liée à une résine en utilisant des réactions médiées par des carbodiimides.

Cyclisation : Le peptide est cyclisé en formant un pont lactame entre le groupe epsilon-amino de la lysine et le groupe gamma-carboxy de l'acide aspartique.

Déprotection et clivage : Les groupes protecteurs sont éliminés et le peptide est clivé de la résine.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée

Méthodes de production industrielle

La production industrielle de Melanotan II (acétate) suit des voies de synthèse similaires, mais à plus grande échelle. La méthodologie Ajiphase, qui combine les avantages de la synthèse en phase solide et en phase liquide, est souvent employée. Cette méthode permet une production efficace avec des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Melanotan II (acétate) subit diverses réactions chimiques, notamment :

Oxydation : Le résidu tryptophane du Melanotan II peut être oxydé dans certaines conditions, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Divers nucléophiles et électrophiles selon la modification souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des peptides réduits et des analogues substitués du Melanotan II (acétate).

Applications de la recherche scientifique

Melanotan II (acétate) a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la mélanogenèse et ses effets sur les récepteurs de la mélanocortine.

Médecine : Exploré pour son potentiel dans le traitement de pathologies telles que la dysfonction érectile, l'obésité et les maladies de la peau.

Industrie : Utilisé dans le développement de produits bronzants et d'autres applications cosmétiques

Mécanisme d'action

Melanotan II (acétate) exerce ses effets en se liant aux récepteurs de la mélanocortine, en particulier MC1R et MC4R. Lors de la liaison, il active une série de voies de signalisation intracellulaires qui conduisent à une production accrue de mélanine dans les mélanocytes. Cela se traduit par une pigmentation accrue de la peau. De plus, l'activation de MC4R est associée à des effets sur la fonction sexuelle et l'homéostasie énergétique .

Applications De Recherche Scientifique

Melanotan II (acetate) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in melanogenesis and its effects on melanocortin receptors.

Medicine: Explored for its potential in treating conditions such as erectile dysfunction, obesity, and skin disorders.

Industry: Utilized in the development of tanning products and other cosmetic applications

Mécanisme D'action

Melanotan II (acetate) exerts its effects by binding to melanocortin receptors, particularly MC1R and MC4R. Upon binding, it activates a series of intracellular signaling pathways that lead to increased production of melanin in melanocytes. This results in enhanced pigmentation of the skin. Additionally, activation of MC4R is associated with effects on sexual function and energy homeostasis .

Comparaison Avec Des Composés Similaires

Composés similaires

Melanotan I (afamélanotide) : Un autre analogue synthétique de l'alpha-MSH, principalement utilisé pour traiter la protoporphyrie érythropoïétique.

Bremélanotide : Un peptide synthétique similaire au Melanotan II, utilisé pour traiter les dysfonctions sexuelles.

Unicité

Melanotan II (acétate) est unique en raison de sa puissance supérieure et de son éventail plus large d'effets par rapport au Melanotan I. Il induit non seulement la pigmentation, mais a également des effets significatifs sur la fonction sexuelle et l'équilibre énergétique .

Propriétés

Formule moléculaire |

C52H73N15O11 |

|---|---|

Poids moléculaire |

1084.25 |

Nom IUPAC |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |

InChI |

InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 |

Clé InChI |

GTAMEWQATOUMGW-GBRHMYBBSA-N |

SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |

Apparence |

A crystalline solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Melanotan II acetate, MT II |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

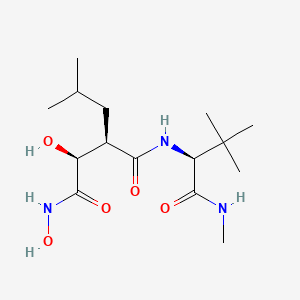

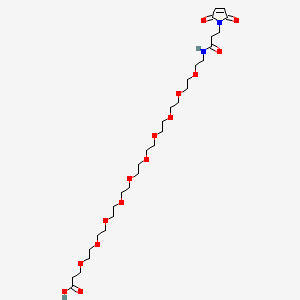

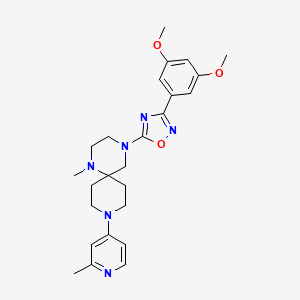

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)

![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)